(+)-Emopamil

Descripción

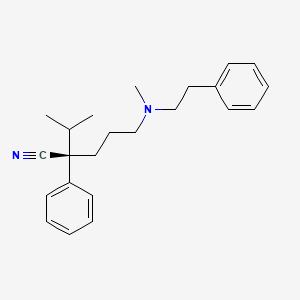

Structure

3D Structure

Propiedades

Número CAS |

101238-50-0 |

|---|---|

Fórmula molecular |

C23H30N2 |

Peso molecular |

334.5 g/mol |

Nombre IUPAC |

(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m1/s1 |

Clave InChI |

DWAWDSVKAUWFHC-HSZRJFAPSA-N |

SMILES isomérico |

CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

SMILES canónico |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Emopamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Emopamil is a phenylalkylamine derivative that has garnered significant interest for its neuroprotective properties, particularly in the context of cerebral ischemia.[1][2] Its therapeutic potential stems from a multifaceted mechanism of action, targeting several key proteins involved in neuronal function and cellular homeostasis. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of at least three primary targets: L-type voltage-gated calcium channels, serotonin (B10506) S2 (5-HT₂) receptors, and the Emopamil (B1663351) Binding Protein (EBP), which has been identified as a Δ8-Δ7 sterol isomerase.[2][3]

L-type Voltage-Gated Calcium Channel Blockade

As a phenylalkylamine, this compound is classified as a calcium channel blocker.[2][4] It inhibits the influx of calcium ions through L-type voltage-gated calcium channels, which are crucial for a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.[5] In the context of neuroprotection, the blockade of these channels is thought to mitigate the excitotoxicity induced by ischemic events, where excessive calcium entry leads to neuronal cell death.[6][7]

Serotonin S2 (5-HT₂) Receptor Antagonism

This compound is a potent antagonist of serotonin S2 receptors.[2] The 5-HT₂ receptor family, particularly the 5-HT₂ₐ subtype, is involved in a wide range of neurological functions, including mood, cognition, and perception.[8] Antagonism of these receptors by this compound may contribute to its neuroprotective effects by modulating neurotransmission and reducing the downstream consequences of excessive serotonergic stimulation that can occur during cerebral ischemia.[1]

Inhibition of Emopamil Binding Protein (Δ8-Δ7 Sterol Isomerase)

This compound binds with high affinity to the Emopamil Binding Protein (EBP).[3] Subsequent research has identified EBP as the enzyme Δ8-Δ7 sterol isomerase, which catalyzes a critical step in the biosynthesis of cholesterol.[3] Specifically, it is involved in the conversion of cholest-8(9)-en-3β-ol in the cholesterol synthesis pathway.[9] By inhibiting EBP, this compound disrupts cholesterol metabolism, which may have downstream effects on cell membrane composition, signaling, and the formation of lipid rafts, all of which can influence neuronal survival and function.[10][11]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for emopamil. It is important to note that much of the publicly available data pertains to the racemic mixture of emopamil, and specific affinity values for the (+)-enantiomer are not always delineated.

| Target/Assay | Compound | Parameter | Value | Species | Reference |

| Neuronal Calcium Influx | Emopamil (racemic) | IC₅₀ | ~30 µM | Rat | [12] |

| [³H]-D-aspartate Release | Emopamil (racemic) | IC₅₀ | ~30 µM | Rat | [12] |

| L-type Calcium Channel (vascular) | Verapamil (B1683045) | pIC₅₀ | 6.26 | Human | [13] |

| L-type Calcium Channel (cardiac) | Verapamil | pIC₅₀ | 6.91 | Human | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Radioligand Binding Assay for Target Affinity Determination

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for its target receptors (e.g., L-type calcium channels, 5-HT₂ receptors, EBP).

a) Membrane Preparation:

-

Homogenize frozen tissue or cultured cells expressing the target receptor in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail).[14]

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[14]

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[14]

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.[14]

-

Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.[14]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[14]

b) Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14]

-

In a 96-well plate, add in the following order:

-

150 µL of the membrane preparation (3-20 µg protein for cells or 50-120 µg protein for tissue).[14]

-

50 µL of varying concentrations of this compound or vehicle.

-

50 µL of a specific radioligand for the target receptor (e.g., [³H]-PN200-110 for L-type calcium channels, [³H]-ketanserin for 5-HT₂ receptors, or [³H]-emopamil for EBP).[14][15]

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

-

Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a 96-well cell harvester.[14]

-

Wash the filters four times with ice-cold wash buffer.[14]

-

Dry the filters and measure the radioactivity using a scintillation counter.[14]

c) Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding to obtain specific binding.[14]

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Calculate the IC₅₀ value from the competition curve using non-linear regression.[16]

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

Intracellular Calcium Flux Assay

This protocol measures the effect of this compound on intracellular calcium concentration changes.

a) Cell Preparation and Dye Loading:

-

Plate cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.[17]

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., HBSS).

-

Prepare a working solution of a calcium-sensitive dye (e.g., Indo-1, Fluo-4 AM) in the assay buffer.[17][18]

-

Add 100 µL of the dye working solution to each well and incubate in the dark for at least 1 hour at 37°C.[17]

b) Calcium Flux Measurement:

-

Use a microplate reader with a fluorescent kinetic reading capability (e.g., FlexStation 3).[17]

-

Establish a baseline fluorescence reading for a set period (e.g., 300 seconds).[17]

-

Add varying concentrations of this compound to the wells using the instrument's integrated fluidics.

-

Continue to monitor the fluorescence signal to observe any changes in intracellular calcium levels.

-

After a period of incubation with this compound, a stimulating agent (e.g., a depolarizing concentration of KCl or a receptor agonist) can be added to elicit a calcium influx, and the inhibitory effect of this compound can be quantified.[17]

c) Data Analysis:

-

Analyze the kinetic fluorescence data to determine parameters such as peak amplitude, frequency, and duration of calcium transients.[17]

-

Plot the response as a function of the this compound concentration to determine the IC₅₀ for the inhibition of calcium influx.

Cholesterol Biosynthesis Assay

This protocol assesses the inhibitory effect of this compound on the sterol isomerase activity of EBP.

a) Cell Culture and Treatment:

-

Seed cells (e.g., hepatocytes, neuroblastoma cells) in a multi-well plate and allow them to adhere.[19]

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).[19] A known cholesterol transport inhibitor like U-18666A can be used as a positive control.[19]

b) Lipid Extraction:

-

After treatment, wash the cells with PBS.

-

Extract lipids from the cells using a suitable solvent mixture (e.g., chloroform:isopropanol:NP-40).[20]

-

Centrifuge the extract to pellet cell debris and transfer the lipid-containing supernatant to a new tube.[20]

-

Dry the lipid extract under a stream of nitrogen.[20]

c) Cholesterol Quantification:

-

Resuspend the dried lipids in the assay buffer provided with a commercial cholesterol quantification kit.[20]

-

Use a colorimetric or fluorometric assay to measure the levels of specific sterol intermediates that accumulate upon inhibition of EBP, such as zymosterol, zymostenol, and 8-dehydrocholesterol.[11][20] This can be achieved using techniques like gas chromatography-mass spectrometry (GC-MS) for more detailed analysis.[21]

-

Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

d) Data Analysis:

-

Quantify the amount of the accumulated sterol intermediate by comparing the sample readings to a standard curve.

-

Plot the concentration of the sterol intermediate as a function of the this compound concentration to determine the IC₅₀ for the inhibition of cholesterol biosynthesis.

Signaling Pathways and Visualizations

The following diagrams illustrate the core signaling pathways affected by this compound.

L-type Calcium Channel Blockade

References

- 1. The Ca2+ channel and 5-HT2 receptor antagonist (s)-emopamil in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emopamil-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a novel calcium channel blocker, (S)-emopamil, on regional cerebral edema and neurobehavioral function after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse Tdho abnormality results from double point mutations of the emopamil binding protein gene (Ebp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amiodarone Alters Cholesterol Biosynthesis through Tissue-Dependent Inhibition of Emopamil Binding Protein and Dehydrocholesterol Reductase 24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 19. content.abcam.com [content.abcam.com]

- 20. assaygenie.com [assaygenie.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to (+)-Emopamil: Structure, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of (+)-Emopamil, a compound of significant interest due to its dual mechanism of action as a calcium channel blocker and a high-affinity ligand for the Emopamil Binding Protein (EBP).

Chemical Structure and Properties

This compound, the (R)-enantiomer of Emopamil, is a phenylalkylamine derivative.[1][2] Its structure features a chiral quaternary carbon center, which is crucial for its specific biological activities.[1] The molecule is comprised of an isopropyl group, a phenyl group, a nitrile functional group, and a tertiary amine with a phenylethyl substituent.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-isopropyl-5-[methyl(2-phenylethyl)amino]-2-phenylpentanenitrile | [2] |

| Synonyms | (R)-Emopamil, (+)-EMP | [2] |

| Molecular Formula | C₂₃H₃₀N₂ | [2] |

| Molecular Weight | 334.50 g/mol | [2] |

| CAS Number | 101238-50-0 | |

| Appearance | Not specified | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO | |

| pKa | Data not available | |

| Stereochemistry | (R)-enantiomer | [2] |

Signaling Pathways and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both L-type calcium channels and the Emopamil Binding Protein (EBP), an enzyme in the cholesterol biosynthesis pathway.

L-type Calcium Channel Blockade

As a phenylalkylamine, this compound functions as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels.[3][4] These channels are prevalent in cardiac and smooth muscle cells. By binding to the α1 subunit of the channel, this compound inhibits the influx of calcium ions into the cell.[5] This leads to several physiological effects, including vasodilation (relaxation of blood vessels) and a reduction in heart rate and contractility (negative chronotropic and inotropic effects).[6] This mechanism is central to its potential therapeutic applications in cardiovascular diseases.

Caption: Mechanism of L-type calcium channel blockade by this compound.

Emopamil Binding Protein (EBP) Inhibition

This compound is a high-affinity ligand for the Emopamil Binding Protein (EBP).[7] EBP is a key enzyme in the post-squalene stage of cholesterol biosynthesis.[8] Specifically, it functions as a Δ8-Δ7 sterol isomerase, catalyzing the conversion of zymosterol (B116435) to dehydrolathosterol in the Bloch pathway and zymostenol (B45303) to lathosterol (B1674540) in the Kandutsch-Russell pathway.[7] By inhibiting EBP, this compound disrupts this isomerization step, leading to an accumulation of Δ8-sterols.[9] This inhibition of cholesterol synthesis and the resulting accumulation of specific sterol intermediates are being investigated for their therapeutic potential in various diseases, including certain cancers and neurodegenerative disorders like multiple sclerosis, where it may promote oligodendrocyte formation.[7][9]

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide representative methodologies based on established techniques for similar compounds and its known biological targets.

Representative Protocol for Chiral Separation by HPLC

The separation of Emopamil enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for this class of compounds.

Objective: To resolve and quantify the (R)- and (S)-enantiomers of Emopamil.

Materials and Equipment:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD)

-

Mobile phase: n-hexane, 2-propanol (or ethanol), and diethylamine (B46881) (for basic compounds)

-

Racemic Emopamil standard

-

This compound reference standard

-

Analytical balance and volumetric flasks

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) diethylamine to improve peak shape for the basic analyte. Degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution of racemic Emopamil in the mobile phase. Prepare a separate stock solution of the this compound reference standard.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (or similar polysaccharide-based CSP)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

-

Analysis:

-

Inject the racemic standard to determine the retention times and resolution of the two enantiomers.

-

Inject the this compound reference standard to identify the peak corresponding to the (R)-enantiomer.

-

Analyze unknown samples under the same conditions.

-

-

Data Processing: Calculate the enantiomeric excess (e.e.) of the samples by comparing the peak areas of the two enantiomers.

Representative Protocol for L-type Calcium Channel Blocking Activity Assay

A cell-based calcium imaging assay can be used to determine the inhibitory activity of this compound on L-type calcium channels. This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To quantify the IC₅₀ value of this compound for L-type calcium channel inhibition.

Materials and Equipment:

-

HEK293 cells stably expressing the human CaV1.2 L-type calcium channel

-

Fluorescence microplate reader

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Potassium chloride (KCl) for depolarization

-

This compound

-

Nimodipine (positive control)

Methodology:

-

Cell Culture: Culture the HEK293-CaV1.2 cells in appropriate media until they reach 80-90% confluency in a 96-well plate.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium, wash the cells with HBSS, and incubate them with the dye loading solution at 37°C for 1 hour.

-

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (Nimodipine) in HBSS. Include a vehicle control (e.g., 0.1% DMSO in HBSS).

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add the different concentrations of this compound, Nimodipine, or vehicle control to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence microplate reader and begin recording the baseline fluorescence.

-

Add a high-concentration KCl solution to all wells to depolarize the cell membranes and activate the L-type calcium channels.

-

Continue recording the fluorescence intensity for several minutes to capture the calcium influx.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Representative Protocol for EBP Inhibition Assay

The inhibitory effect of this compound on EBP can be assessed by measuring the enzymatic conversion of a substrate to its product using a mass spectrometry-based method.[10]

Objective: To determine the potency of this compound as an inhibitor of EBP enzymatic activity.

Materials and Equipment:

-

Recombinant human EBP

-

Zymostenol-d7 (B12413799) (substrate)

-

LC-MS/MS system

-

This compound

-

Assay buffer (e.g., 50 mM Tris/HCl, pH 7.5, with cofactors)

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzymatic Reaction:

-

In a microplate, combine the recombinant EBP enzyme and the various concentrations of this compound.

-

Initiate the reaction by adding the zymostenol-d7 substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 12 hours) with gentle shaking.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding a quenching solution (e.g., methanolic KOH).

-

Add an internal standard to each well to control for extraction efficiency and instrument variability.

-

Perform a liquid-liquid extraction to isolate the sterols.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using an LC-MS/MS system configured to detect and quantify the substrate (zymostenol-d7) and the product (lathosterol-d7).

-

-

Data Analysis:

-

Determine the amount of product formed in each reaction.

-

Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Conclusion

This compound is a multifaceted compound with distinct and significant biological activities stemming from its dual inhibition of L-type calcium channels and the Emopamil Binding Protein. Its unique pharmacological profile makes it a valuable tool for research in cardiovascular diseases, cholesterol metabolism, and neurobiology. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and related compounds in a research and drug development setting.

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Emopamil - Wikipedia [en.wikipedia.org]

- 4. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. What are EBP inhibitors and how do they work? [synapse.patsnap.com]

- 10. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of (+)-Emopamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative In Vitro Data

Extensive literature searches did not yield specific Ki or IC50 values for the (+)-enantiomer of Emopamil. The following tables are provided as a template for researchers to populate with experimentally determined data.

Table 1: Binding Affinity (Ki) of (+)-Emopamil at Various Targets

| Target | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |

| Emopamil Binding Protein (EBP) | [³H]-Emopamil | Guinea Pig Liver Membranes | Data not available | |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | Rat Brain Membranes | Data not available | |

| 5-HT2A Receptor | [³H]-Ketanserin | Rat Cortical Membranes | Data not available |

Table 2: Functional Potency (IC50) of this compound at Various Targets

| Assay | Target/Channel | Cell Line/Preparation | IC50 (µM) | Reference |

| Calcium Influx Assay | L-type Calcium Channel | A7r5 cells | Data not available | |

| Serotonin-induced Calcium Mobilization | 5-HT2A Receptor | CHO-K1 cells | Data not available | |

| P-glycoprotein Efflux Assay | P-glycoprotein | MDCK-MDR1 cells | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays to characterize the interaction of this compound with its primary targets.

Emopamil Binding Protein (EBP) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the Emopamil Binding Protein (EBP).

Materials:

-

Tissue Preparation: Guinea pig liver microsomes.

-

Radioligand: [³H]-Emopamil (or a suitable high-affinity EBP ligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled Emopamil or another known EBP ligand (e.g., Ifenprodil).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize guinea pig liver in ice-cold sucrose (B13894) buffer and prepare microsomes by differential centrifugation. Resuspend the final microsomal pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or unlabeled EBP ligand (for non-specific binding) or varying concentrations of this compound.

-

50 µL of [³H]-Emopamil at a final concentration close to its Kd.

-

100 µL of the liver microsome preparation (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

L-type Calcium Channel Functional Assay (Calcium Influx)

This protocol outlines a cell-based functional assay to determine the IC50 of this compound for the inhibition of L-type calcium channels.

Materials:

-

Cell Line: A7r5 rat aortic smooth muscle cells (or another cell line endogenously expressing L-type calcium channels, e.g., HEK293 cells stably expressing the channel subunits).

-

Fluorescent Calcium Indicator: Fluo-4 AM.

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Depolarization Solution: HBSS with high KCl (e.g., 50 mM KCl), pH 7.4.

-

Test Compound: this compound.

-

Positive Control: A known L-type calcium channel blocker (e.g., Verapamil, Nifedipine).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture: Seed A7r5 cells in 96-well plates and grow to confluence.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate in the dark at 37°C for 60 minutes.

-

Cell Washing: Wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Incubation: Add assay buffer containing various concentrations of this compound or the positive control to the wells. Incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Depolarization and Reading: Inject the high KCl depolarization solution to induce calcium influx through L-type calcium channels and immediately begin recording the fluorescence signal for 1-2 minutes.

-

Data Analysis: Determine the peak fluorescence intensity or the area under the curve for each well. Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Serotonin (B10506) 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Tissue Preparation: Rat cortical membranes.

-

Radioligand: [³H]-Ketanserin.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of a 5-HT2A antagonist (e.g., Mianserin or unlabeled Ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the pellet in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine:

-

Buffer (total binding), non-specific control, or varying concentrations of this compound.

-

[³H]-Ketanserin at a final concentration near its Kd.

-

The membrane preparation (typically 100-200 µg of protein).

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold wash buffer.

-

Counting: Measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described for the EBP binding assay.

Pharmacological Profile of (+)-Emopamil: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Emopamil, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

This compound is the dextrorotatory enantiomer of the phenylalkylamine derivative, Emopamil (B1663351). Phenylalkylamines are a well-established class of L-type calcium channel blockers. Emopamil, as a chiral molecule, exhibits stereoselectivity in its biological activities, with its enantiomers possessing distinct pharmacological properties. Beyond its canonical role as a calcium channel antagonist, Emopamil also demonstrates significant activity at serotonin (B10506) 5-HT2A receptors and interacts with the Emopamil Binding Protein (EBP), which has been identified as the enzyme Δ8-Δ7 sterol isomerase, a key player in cholesterol biosynthesis. This multifaceted pharmacological profile makes this compound a subject of interest for further investigation in various therapeutic areas.

Pharmacological Profile

Mechanism of Action

The pharmacological effects of this compound are attributed to its interaction with three primary molecular targets:

-

L-Type Calcium Channels: As a phenylalkylamine, this compound is expected to bind to the α1 subunit of L-type voltage-gated calcium channels. This binding is state-dependent, showing higher affinity for open and inactivated channels. By binding to the channel, it allosterically modulates its function, leading to a reduction in calcium influx into cells. This mechanism is central to its effects on cardiovascular and neuronal tissues. Although the stereoisomers of emopamil are known to differ in their potency as calcium channel blockers, specific binding affinities for the (+)-enantiomer are not widely reported.[1]

-

Serotonin 5-HT2A Receptors: this compound also acts as an antagonist at 5-HT2A receptors. These G-protein coupled receptors are widely distributed in the central nervous system and peripheral tissues, mediating a variety of physiological and behavioral processes. Antagonism of 5-HT2A receptors can influence mood, cognition, and smooth muscle function.

-

Emopamil Binding Protein (EBP) / Δ8-Δ7 Sterol Isomerase: Emopamil binds with high affinity to the Emopamil Binding Protein (EBP).[2] EBP is an integral membrane protein of the endoplasmic reticulum that functions as the enzyme Δ8-Δ7 sterol isomerase. This enzyme catalyzes a crucial step in the postsqualene stage of cholesterol biosynthesis.[3][4] Inhibition of EBP by this compound can therefore disrupt the normal production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones.

Data Presentation

Table 1: Functional Inhibitory Activities of Emopamil

| Assay | Tissue/Cell Type | Species | Parameter | Value | Reference |

| K+-evoked 45Ca2+ influx | Brain synaptosomes | Rat | IC50 | ~30 µM | [5] |

| K+-evoked [3H]-D-aspartate release | Hippocampal brain slices | Rat | IC50 | ~30 µM | [5] |

| K+-evoked increase in intracellular calcium | Cortical neurons in primary culture | Rat | IC50 | 3.6 µM | [5] |

Key Signaling Pathways and Experimental Workflows

L-Type Calcium Channel Signaling Pathway

L-type calcium channels, upon depolarization, open to allow the influx of Ca2+ ions. This increase in intracellular calcium acts as a second messenger, triggering a variety of cellular responses, including muscle contraction, neurotransmitter release, and gene expression.

Caption: L-Type Calcium Channel Signaling Pathway and Point of Inhibition by this compound.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonism by this compound.

Cholesterol Biosynthesis Pathway and EBP Inhibition

The Emopamil Binding Protein (EBP) is the enzyme Δ8-Δ7 sterol isomerase, which catalyzes the conversion of Δ8-sterols to Δ7-sterols, a critical step in the synthesis of cholesterol. This compound inhibits this enzymatic step.

Caption: Role of EBP in Cholesterol Biosynthesis and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound. These are generalized protocols that can be adapted for specific experimental needs.

Radioligand Binding Assay for Target Affinity Determination

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for its molecular targets (L-type calcium channels, 5-HT2A receptors, and EBP) through competitive displacement of a radiolabeled ligand.

Experimental Workflow:

Caption: General Experimental Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target of interest (e.g., rat brain cortex for 5-HT2A receptors, cardiac tissue for L-type calcium channels, or liver microsomes for EBP) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]PN200-110 for L-type calcium channels, or [3H]ifenprodil for EBP).

-

Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of a known competitor for non-specific binding).

-

The prepared membrane homogenate.

-

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the resulting competition curve using a non-linear regression model to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Cell-Based Calcium Influx Assay

This protocol describes a method to assess the functional blockade of L-type calcium channels by this compound using a fluorescent calcium indicator in a cell line expressing these channels.

Experimental Workflow:

References

- 1. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. Emopamil-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of (+)-Emopamil on Cellular Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (+)-Emopamil, a phenylalkylamine calcium channel blocker, on cellular calcium homeostasis. The document summarizes key quantitative data, outlines detailed experimental protocols for investigating these effects, and presents visual representations of the relevant signaling pathways and experimental workflows.

Core Concepts: this compound and Calcium Homeostasis

This compound, the (S)-enantiomer of emopamil (B1663351), is a potent neuroprotective agent. Its primary mechanism of action involves the blockade of voltage-sensitive calcium channels (VSCCs), particularly the L-type calcium channels.[1][2][3] By inhibiting the influx of extracellular calcium into cells, this compound can modulate a variety of calcium-dependent cellular processes.[1] This is crucial in pathological conditions such as cerebral ischemia, where excessive calcium entry contributes to neuronal damage.[4][5][6]

Cellular calcium homeostasis is a tightly regulated process that maintains a low intracellular calcium concentration, typically around 100 nM, in the face of a much higher extracellular concentration (in the millimolar range). This steep electrochemical gradient is essential for calcium's role as a ubiquitous second messenger in signal transduction pathways that govern a wide array of physiological functions. Disruptions in this delicate balance can lead to cellular dysfunction and pathology.

Quantitative Data: Inhibitory Effects of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound on neuronal calcium influx. The data is derived from studies on rat brain synaptosomes and primary cortical neurons.

Table 1: Inhibition of K+-Evoked 45Ca2+ Influx in Rat Brain Synaptosomes [7]

| Compound | IC50 (µM) |

| This compound | ~30 |

| Verapamil (B1683045) | ~30 |

| This compound Quaternary Derivative | ~30 |

| Verapamil Quaternary Derivative | >300 |

Table 2: Inhibition of K+-Evoked Increase in Intracellular Calcium in Rat Cortical Neurons [7]

| Compound | IC50 (µM) |

| This compound | 3.6 |

| Verapamil | 17 |

| This compound Quaternary Derivative | 38 |

| Verapamil Quaternary Derivative | 200 |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on cellular calcium homeostasis primarily through the modulation of L-type voltage-gated calcium channels. The following diagrams illustrate the key signaling pathways and the proposed mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on cellular calcium homeostasis.

Measurement of K+-Evoked 45Ca2+ Influx in Rat Brain Synaptosomes

This protocol is a generalized procedure for measuring depolarization-induced calcium uptake in isolated nerve terminals.

Materials:

-

Male Wistar rats

-

Sucrose solution (0.32 M)

-

HEPES-buffered saline (HBS)

-

High K+ buffer (depolarizing solution)

-

45CaCl2 (radioisotope)

-

Scintillation fluid

-

Whatman GF/B filters

-

This compound stock solution

Procedure:

-

Synaptosome Preparation:

-

Isolate cerebral cortices from rats and homogenize in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.[8]

-

-

45Ca2+ Influx Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control.

-

Initiate calcium influx by adding a depolarizing solution containing a high concentration of K+ and 45CaCl2.

-

After a short incubation period (e.g., 30 seconds), rapidly terminate the influx by filtration through Whatman GF/B filters.[8]

-

Wash the filters with ice-cold buffer to remove extracellular 45Ca2+.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of 45Ca2+ influx in the presence and absence of this compound.

-

Determine the concentration-dependent inhibition and calculate the IC50 value.

-

Measurement of Intracellular Calcium in Primary Cortical Neurons using Fura-2 AM

This protocol describes a common method for monitoring intracellular calcium concentrations in cultured neurons using a ratiometric fluorescent indicator.[9][10][11][12][13][14]

Materials:

-

Primary cortical neuron cultures on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

High K+ buffer

-

This compound stock solution

-

Fluorescence microscopy setup with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)

Procedure:

-

Cell Loading:

-

Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBS.

-

Incubate the cultured neurons with the loading solution at 37°C for a defined period (e.g., 30-45 minutes) to allow for dye uptake and de-esterification.[9][10][13][14]

-

Wash the cells with HBS to remove extracellular dye.[9][10][13][14]

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Apply this compound at various concentrations to the perfusion solution and continue recording.

-

Stimulate the cells with a high K+ buffer to induce depolarization and subsequent calcium influx, while continuing to record the fluorescence changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

The ratio is proportional to the intracellular calcium concentration.

-

Quantify the inhibitory effect of this compound on the K+-evoked increase in the fluorescence ratio and determine the IC50 value.

-

Electrophysiological Measurement of L-type Calcium Channel Blockade

Patch-clamp electrophysiology is the gold-standard method for directly measuring the effect of a compound on ion channel activity. This is a generalized protocol for whole-cell voltage-clamp recordings.[15][16][17]

Materials:

-

Cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits or primary cardiomyocytes)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular and extracellular recording solutions

-

This compound stock solution

Procedure:

-

Cell Preparation:

-

Plate cells at a suitable density for patch-clamp recording.

-

-

Whole-Cell Recording:

-

Pull and fire-polish borosilicate glass pipettes to an appropriate resistance.

-

Fill the pipette with the intracellular solution and mount it on the headstage.

-

Approach a cell and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state.

-

-

Data Acquisition:

-

Apply a series of depolarizing voltage steps to elicit L-type calcium currents.

-

Record the baseline currents in the absence of the drug.

-

Perfuse the cell with an extracellular solution containing this compound at various concentrations.

-

Record the calcium currents in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after drug application.

-

Construct a dose-response curve and determine the IC50 for channel blockade.

-

Analyze the voltage- and use-dependency of the block.

-

Conclusion

This compound is a potent inhibitor of neuronal voltage-sensitive calcium channels, with a particularly high affinity for L-type channels in cortical neurons. The methodologies outlined in this guide provide a robust framework for the detailed investigation of its effects on cellular calcium homeostasis. Such studies are essential for understanding its neuroprotective mechanisms and for the development of novel therapeutic strategies targeting calcium dysregulation in neurological disorders.

References

- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 2. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. partone.litfl.com [partone.litfl.com]

- 4. Evaluation of a novel calcium channel blocker, (S)-emopamil, on regional cerebral edema and neurobehavioral function after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-emopamil, a novel calcium and serotonin antagonist for the treatment of cerebrovascular disorders. 3rd communication: effect on postischemic cerebral blood flow and metabolism, and ischemic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. youtube.com [youtube.com]

- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. Probing the Architecture of an L-type Calcium Channel with a Charged Phenylalkylamine: EVIDENCE FOR A WIDELY OPEN PORE AND DRUG TRAPPING - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Core of the Matter: An In-depth Technical Guide to the Interaction of (+)-Emopamil with Sigma Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Emopamil, a phenylalkylamine calcium channel blocker, has garnered interest beyond its primary mechanism of action due to its significant interaction with sigma receptors. These enigmatic proteins, broadly classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a wide array of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders, cancer, and other conditions. This technical guide provides a comprehensive overview of the interaction between this compound and sigma receptors, consolidating quantitative binding data, detailing experimental methodologies, and visualizing key cellular pathways.

Data Presentation: Quantitative Binding Affinities

The binding affinity of this compound for sigma receptors is a critical parameter in understanding its pharmacological profile. The following table summarizes the available quantitative data for this compound and related compounds at sigma-1 receptors and the closely related Emopamil Binding Protein (EBP).

| Compound | Receptor/Protein | Kᵢ (nM) | Radioligand | Tissue/Cell Source | Reference |

| This compound | Sigma-1 Receptor | 1.7 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | [1] |

| This compound | Emopamil Binding Protein (EBP) | 0.2 | [³H]Emopamil | Guinea Pig Liver | [1] |

Experimental Protocols

The characterization of the interaction between this compound and sigma receptors relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assays for Sigma-1 Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound, such as this compound, for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Guinea pig brain membranes, a rich source of sigma-1 receptors.

-

Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (B65202) or unlabeled (+)-pentazocine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., GF/B).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 1-5 nM), and membrane homogenate.

-

Non-specific Binding (NSB): Assay buffer, --INVALID-LINK---pentazocine, a high concentration of unlabeled haloperidol (e.g., 10 µM), and membrane homogenate.

-

Competitive Binding: Assay buffer, --INVALID-LINK---pentazocine, membrane homogenate, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for 120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Imaging

Given the role of sigma-1 receptors in modulating intracellular calcium signaling, a calcium imaging assay can be employed to assess the functional effects of this compound.

Materials:

-

Cell Line: A cell line endogenously expressing sigma-1 receptors (e.g., SH-SY5Y neuroblastoma cells).

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

This compound.

-

Sigma-1 Agonist (Positive Control): (+)-Pentazocine.

-

Sigma-1 Antagonist (Negative Control): Haloperidol or NE-100.

-

Fluorescence Microscope or Plate Reader equipped for live-cell imaging.

Procedure:

-

Cell Culture and Dye Loading: Plate cells on glass-bottom dishes or 96-well plates. Prior to the experiment, load the cells with a calcium indicator dye according to the manufacturer's protocol.

-

Baseline Measurement: Record the baseline fluorescence intensity of the cells.

-

Compound Addition: Add this compound at various concentrations to the cells.

-

Signal Recording: Continuously record the fluorescence intensity to measure changes in intracellular calcium concentration.

-

Controls: In separate wells, apply the positive and negative controls to validate the assay and to characterize the nature of this compound's effect (agonist or antagonist).

-

Data Analysis: Quantify the change in fluorescence intensity over time. Compare the response induced by this compound to that of the controls.

Signaling Pathways

The interaction of ligands with sigma receptors can modulate a variety of intracellular signaling pathways. The high affinity of this compound for the sigma-1 receptor suggests its potential to influence these pathways.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). Its activation by agonists leads to the dissociation from its binding partner, BiP (Binding immunoglobulin protein), allowing it to interact with and modulate various client proteins, including ion channels and receptors.

Key aspects of sigma-1 receptor signaling potentially modulated by this compound include:

-

Calcium Homeostasis: Agonist binding to the sigma-1 receptor can lead to the stabilization of the IP₃ receptor at the MAM, thereby potentiating calcium release from the ER into the mitochondria. This process is crucial for cellular bioenergetics and survival.

-

Ion Channel Modulation: The sigma-1 receptor has been shown to directly interact with and modulate the activity of various ion channels, including voltage-gated potassium and calcium channels. This modulation can impact neuronal excitability and cellular signaling.

-

Cellular Stress Response: As a molecular chaperone, the sigma-1 receptor plays a role in the cellular response to stress by ensuring proper protein folding and function.

Sigma-2 Receptor Signaling

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is often found in a complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1). It is implicated in cell proliferation, apoptosis, and cholesterol homeostasis.

Potential functional consequences of this compound's interaction with the sigma-2 receptor/EBP include:

-

Apoptosis Induction: Many sigma-2 receptor ligands have been shown to induce apoptosis in cancer cells, making this receptor a target for oncology drug development.

-

Regulation of Cell Proliferation: The sigma-2 receptor is often overexpressed in proliferating cells, and its ligands can inhibit cell growth.

-

Cholesterol Metabolism: The structural similarity of the sigma-2 receptor to EBP, an enzyme involved in cholesterol biosynthesis, suggests a role in regulating cholesterol homeostasis.

Conclusion

This compound exhibits high affinity for the sigma-1 receptor, suggesting a significant modulatory role in its downstream signaling pathways. While direct functional studies on this compound at sigma receptors are limited, its binding profile, coupled with the known functions of these receptors, points towards potential effects on calcium signaling, ion channel activity, and cellular stress responses. The interaction with the closely related Emopamil Binding Protein also suggests a possible influence on sigma-2 receptor-mediated processes such as apoptosis and cell proliferation. Further research is warranted to fully elucidate the functional consequences of this compound's engagement with sigma receptors, which could unveil novel therapeutic applications for this compound.

References

(+)-Emopamil: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Emopamil is a phenylalkylamine derivative that has garnered significant interest as a potential therapeutic agent due to its dual mechanism of action. It functions as both a voltage-gated calcium channel blocker and a high-affinity ligand for the Emopamil Binding Protein (EBP). EBP has been identified as the enzyme Δ8-Δ7 sterol isomerase, a key component in the cholesterol biosynthesis pathway. This unique pharmacological profile positions this compound as a candidate for treating a range of pathological conditions, including ischemic stroke, traumatic brain injury, and potentially demyelinating diseases like multiple sclerosis. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms:

-

Calcium Channel Blockade: As a phenylalkylamine, this compound blocks L-type voltage-gated calcium channels. This action inhibits the influx of calcium into cells, particularly neurons and vascular smooth muscle cells. Excessive calcium influx is a critical event in the pathophysiology of neuronal cell death following ischemic events. By blocking these channels, this compound can mitigate excitotoxicity and reduce neuronal damage.

-

Emopamil Binding Protein (EBP) Inhibition: this compound binds with high affinity to EBP, which is now understood to be the enzyme Δ8-Δ7 sterol isomerase. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway. Inhibition of EBP leads to the accumulation of specific sterol precursors, which has been shown to promote the differentiation of oligodendrocytes, the cells responsible for myelination in the central nervous system. This suggests a potential role for this compound in promoting remyelination in diseases like multiple sclerosis.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives from various experimental studies.

Table 1: In Vitro Efficacy of Emopamil

| Parameter | Compound | Cell/Tissue Type | Value | Reference |

| IC50 (Calcium Influx) | Emopamil | Rat cortical neurons | 3.6 µM | [1] |

| IC50 (Synaptosomal 45Ca2+ Influx) | Emopamil | Rat brain synaptosomes | ~30 µM | [1] |

| IC50 ([3H]-D-aspartate release) | Emopamil | Rat hippocampal brain slices | ~30 µM | [1] |

Table 2: In Vivo Neuroprotective Effects of (S)-Emopamil in Animal Models of Ischemia

| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats | 20 mg/kg, i.p., 30 min prior to MCAO | Cortical Infarct Volume | 48% reduction | [2] |

| Permanent MCAO in Rats | 20 mg/kg, i.p., 1 hour post-MCAO | Cortical Infarct Volume | 48% reduction | [2] |

| Global Brain Ischemia in Rats | 20 mg/kg, i.p., 30 min before and 2 hours after ischemia | Neuronal loss in CA1 hippocampus | Significant reduction (e.g., 2.4-fold higher normal neurons in medial CA1) | [3] |

Table 3: Effects of (S)-Emopamil in a Rat Model of Traumatic Brain Injury

| Treatment Protocol | Outcome Measure | Result | Reference |

| 20 mg/kg, i.p., 20 min post-injury | Regional Cerebral Blood Flow | Significant attenuation of trauma-induced reduction | [4] |

| 20 mg/kg, i.p., post-injury | Focal Brain Edema | Significant reduction at 48 hours | [5] |

| 20 mg/kg, i.p., post-injury | Memory Dysfunction | Significant attenuation | [5] |

| 20 mg/kg, i.p., post-injury | Motor Function Deficits | Attenuation over a 2-week period | [5] |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and EBP Inhibition

The inhibition of EBP by this compound disrupts the normal cholesterol synthesis pathway. This diagram illustrates the position of EBP in the Bloch and Kandutsch-Russell pathways and the consequences of its inhibition.

Caption: Cholesterol biosynthesis pathways and the inhibitory action of this compound on EBP.

Experimental Workflow for Assessing Neuroprotection in a Stroke Model

This diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound in a rodent model of focal cerebral ischemia.

References

A Comprehensive Technical Review of (+)-Emopamil: Mechanisms, Preclinical Efficacy, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

**(S)-Emopamil, the dextrorotatory enantiomer of Emopamil (B1663351), is a versatile phenylalkylamine compound that has garnered significant interest for its neuroprotective properties. Structurally related to Verapamil (B1683045), it possesses a multi-target profile, acting as a voltage-dependent calcium channel blocker, a potent serotonin (B10506) S2 (5-HT2) receptor antagonist, and a high-affinity ligand for the Emopamil Binding Protein (EBP), an enzyme critical to cholesterol biosynthesis.[1][2][3] Its superior permeability across the blood-brain barrier compared to other phenylalkylamines has made it a subject of extensive research, particularly in the context of ischemic brain injury.[2][4]

This guide provides an in-depth review of the research literature on (+)-Emopamil, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms and experimental applications to support ongoing and future research endeavors.

Core Mechanisms of Action

This compound exerts its biological effects through at least three distinct molecular targets, which collectively contribute to its observed neuroprotective efficacy.

-

Voltage-Dependent Calcium Channel Blockade : As a phenylalkylamine, this compound inhibits voltage-dependent L-type calcium channels.[5][6] Unlike some other calcium channel blockers, it is thought to interact with a site on the extracellular side of the nerve cell to inhibit calcium influx.[7] This action is crucial in ischemic conditions, as excessive calcium entry into neurons is a key trigger for excitotoxic cell death pathways.

-

Serotonin S2 (5-HT2) Receptor Antagonism : this compound is a potent antagonist of the 5-HT2 receptor.[1][2] This activity is significant in the context of stroke, as serotonin can exacerbate ischemic injury by promoting vasospasm and platelet aggregation. Antagonism of 5-HT2 receptors can help maintain cerebral blood flow and mitigate these effects.

-

Emopamil Binding Protein (EBP) Inhibition : this compound binds with high affinity to the Emopamil Binding Protein (EBP), a 27.3 kDa integral membrane protein located in the endoplasmic reticulum.[3][8] EBP functions as a Δ8–Δ7 sterol isomerase, an essential enzyme in the postsqualene segment of cholesterol biosynthesis.[3][9] Specifically, EBP catalyzes the conversion of zymostenol (B45303) to lathosterol.[3] Inhibition of EBP by this compound disrupts this process, leading to the accumulation of 8,9-unsaturated sterols, which has been linked to the promotion of oligodendrocyte formation and remyelination.[3][10] This mechanism suggests a therapeutic potential beyond acute neuroprotection, extending to demyelinating diseases.

Quantitative Pharmacological and Efficacy Data

The following tables summarize the available quantitative data for Emopamil and its enantiomers, providing insights into its potency and preclinical efficacy.

Table 2.1: In Vitro Binding Affinities and Potency (IC50)

| Compound | Target | Assay Type | Value | Species | Reference |

|---|---|---|---|---|---|

| Emopamil (racemate) | Voltage-Dependent Calcium Channels | K+-evoked 45Ca2+ influx in synaptosomes | IC50 ≈ 30 µM | Rat | [5] |

| Verapamil (related compound) | 5-HT2 Receptor | [3H]ketanserin binding | Ki = 0.41 µM | Rat | [11] |

| (-)-[3H]Emopamil | Emopamil Binding Protein | Radioligand Binding | High Affinity | Guinea Pig |[8] |

Table 2.2: Preclinical Efficacy in Rat Models of Ischemic Stroke

| Ischemia Model | Treatment Protocol | Outcome Measured | Result | Reference |

|---|---|---|---|---|

| Permanent Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg IP, 1 hour post-occlusion | Cortical Infarct Volume | 48% reduction (from 72.9 to 37.6 mm³) | [2] |

| Permanent MCAO | 20 mg/kg IP, 2 hours post-occlusion | Cortical Infarct Volume | 34% reduction (not statistically significant) | [2] |

| Global Brain Ischemia (10 min) | 20 mg/kg IP, 30 min pre- and 2 hr post-ischemia | Normal Neuron Count (CA1 Medial) | 2.4-fold higher than untreated | [1] |

| Global Brain Ischemia (10 min) | 2 mg/kg (S)-Emopamil IV, pre-ischemia | Neuronal Damage (CA1 Sector) | Significantly reduced |[5] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections describe the core protocols used in the evaluation of this compound.

Focal Ischemic Brain Injury Model (Middle Cerebral Artery Occlusion)

This protocol describes the intraluminal filament method for inducing MCAO in rats, a standard model for mimicking human ischemic stroke, as employed in key this compound studies.[2][4]

-

Animal Preparation : Male Sprague-Dawley rats (240–260 g) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.[4]

-

Vessel Exposure : A midline cervical incision is made. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated from the surrounding tissue and vagus nerve.[7][12]

-

Artery Ligation : The ECA is ligated distally. A temporary ligature is placed around the CCA proximally, and a microvascular clip is placed on the ICA to prevent blood flow.[4]

-

Filament Insertion : A small incision is made in the ECA stump. A 4-0 monofilament nylon suture, with its tip blunted by heating to form a small bulb (0.40–0.45 mm diameter), is introduced into the ECA.[4] The filament is advanced into the ICA until it reaches the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[4] Successful occlusion is often verified by a significant drop in cerebral blood flow measured by laser Doppler flowmetry.[7]

-

Ischemia and Reperfusion : For permanent occlusion, the filament is left in place. For transient ischemia, the filament is withdrawn after a defined period (e.g., 60-90 minutes) to allow for reperfusion.[4]

-

Post-Procedure : The cervical incision is closed, and the animal is allowed to recover. Neurological deficit scoring is often performed to confirm successful stroke induction.

-

Outcome Analysis : After a survival period (e.g., 3 days), animals are euthanized, and brains are perfusion-fixed. Coronal sections are stained (e.g., with hematoxylin (B73222) and eosin), and infarct volume is quantified using planimetric analysis.[2]

Emopamil Binding Protein (EBP) Enzymatic Activity Assay

This protocol details an in vitro method to measure the Δ8–Δ7 sterol isomerase activity of EBP and assess its inhibition.[13]

-

Protein Preparation : Recombinant human EBP is expressed (e.g., in HEK-293S GnTI⁻ cells) and purified. The protein is buffer-exchanged into an assay buffer (e.g., 50 mM Tris/HCl, pH 7.5, 2 mM MgCl₂, 1 mM EDTA, 2 mM 2-mercaptoethanol, 5% glycerol, 0.1% TWEEN 80).[13]

-

Reaction Mixture : The assay is performed in a total volume of 200 µL. The mixture contains 10 µM of the purified EBP protein and the test compound (e.g., this compound) at various concentrations.

-

Initiation : The enzymatic reaction is initiated by adding 50 µM of the substrate, zymostenol-d7 (B12413799).[13]

-

Incubation : The reaction is incubated at 37°C with gentle shaking for a defined period, such as 12 hours.[13]

-

Quenching : The reaction is stopped by adding 0.5 mL of 6% (w/v) KOH in methanol.[13]

-

Extraction and Analysis : An internal standard (e.g., d3-campesterol) is added to monitor recovery. The sterols are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the conversion of zymostenol-d7 to its Δ7-isomer (lathosterol-d7).

-

Data Analysis : The percentage of substrate conversion is calculated, and IC50 values for inhibitors are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental designs relevant to this compound research.

Caption: EBP's role in cholesterol biosynthesis and its inhibition by this compound.

Caption: Experimental workflow for a post-ischemic neuroprotection study.

Caption: Hypothesized neuroprotective mechanisms of this compound.

References

- 1. Middle cerebral artery occlusion model in rodents: methods and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 4. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical characterization of a 22-kDa high affinity antiischemic drug-binding polypeptide in the endoplasmic reticulum of guinea pig liver: potential common target for antiischemic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]

- 11. Characteristics of the inhibition of ligand binding to serotonin receptors in rat brain membranes by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion without Damaging the Anatomical Structure of Cerebral Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (+)-Emopamil in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Emopamil is a phenylalkylamine compound that has garnered interest in cellular and molecular biology due to its interactions with key cellular targets. Primarily, it is recognized as an inhibitor of the Emopamil (B1663351) Binding Protein (EBP), a crucial enzyme in the cholesterol biosynthesis pathway. Additionally, this compound exhibits affinity for the sigma-1 receptor, a chaperone protein involved in various cellular signaling cascades. These interactions make this compound a valuable tool for studying cellular processes related to cholesterol metabolism, neuroprotection, and cancer biology. This document provides detailed protocols and application notes for the experimental use of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its cellular effects through at least two distinct mechanisms:

-

Inhibition of Emopamil Binding Protein (EBP): EBP is a Δ8-Δ7 sterol isomerase that catalyzes a critical step in the postsqualene stage of cholesterol biosynthesis. By inhibiting EBP, this compound disrupts the normal synthesis of cholesterol, leading to the accumulation of sterol intermediates. This disruption can impact cell membrane composition, signaling pathways dependent on lipid rafts, and overall cellular homeostasis.[1][2][3] In some cancer cells, inhibition of EBP has been shown to lead to cell death, highlighting its potential as a therapeutic target.[3]

-

Binding to Sigma-1 Receptor: The sigma-1 receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4][5] It is involved in regulating calcium signaling, ion channel activity, and cellular stress responses.[6][7][8] this compound is known to have a high affinity for the sigma-1 receptor, suggesting that some of its biological effects may be mediated through the modulation of this receptor's activity.[9]

Quantitative Data Summary